molecular formula C19H23ClN2O2S B2560238 4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide CAS No. 432008-37-2

4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide

Cat. No. B2560238
CAS RN: 432008-37-2
M. Wt: 378.92
InChI Key: XZCMXLDVWRCOSH-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide, also known as rosiglitazone, is a thiazolidinedione class of drug that has been used in the treatment of type 2 diabetes mellitus. The drug works by activating peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism in the body.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis of 2-chloro-2-imidoylaziridines through aza-Darzens-type reactions involving 3,3-dichloro-1-azaallylic anions and N-sulfonylaldimines, producing stable compounds that were further hydrolyzed and cyclized to yield novel classes of 2-chloroaziridines, demonstrates an interest in developing new synthesis methodologies for chloro-containing benzenesulfonamides and their derivatives (Giubellina et al., 2006).

Biological Applications and Mechanisms

  • Studies on the metabolism of chlorsulfuron (a compound structurally related to the query compound) in plants have provided insights into the biological basis for the selectivity of this herbicide for cereals, emphasizing the role of metabolic pathways in determining compound selectivity and activity (Sweetser et al., 1982).
  • The synthesis of benzenesulfonamide derivatives bearing pyrrolo[2,3-d]pyrimidine and triazolo[1,5-c]pyrimidine moieties containing dimethylsulfonamide groups and their screening against bacteria and fungi highlights the antimicrobial potential of such compounds (Hassan et al., 2009).

Chemical Properties and Applications

  • The preparation of tetraalkylammonium N-chloro-p-toluenesulfonamides for imination of phosphorus compounds and sulfides demonstrates the utility of chloro-containing benzenesulfonamides in facilitating specific chemical transformations, indicating a broader application in synthetic chemistry (Yamamoto et al., 1984).
  • The development of sulfonamide hybrid Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and their evaluation for enzyme inhibition and antioxidant potential underscores the versatility of chloro-containing benzenesulfonamides in medicinal chemistry and enzyme inhibition studies (Kausar et al., 2019).

Future Directions

A study on the electrochemical oxidation of 4-chloroaniline, a structurally similar compound, in a water/acetonitrile mixture suggests a new strategy for the synthesis of new diaryl sulfone and N-phenylbenzenesulfonamide derivatives .

properties

IUPAC Name

4-chloro-N-[2-(4-methylanilino)cyclohexyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-6-10-16(11-7-14)21-18-4-2-3-5-19(18)22-25(23,24)17-12-8-15(20)9-13-17/h6-13,18-19,21-22H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCMXLDVWRCOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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